
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG 1478 hydrochloride involves the reaction of 3-chloroaniline with 6,7-dimethoxy-4-quinazolinone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of AG 1478 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
AG 1478 hydrochloride primarily undergoes substitution reactions due to the presence of the chloro and methoxy groups on the aromatic ring. These reactions can be facilitated by various reagents under controlled conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation and Reduction: While less common, AG 1478 hydrochloride can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the chloro or methoxy groups .
Scientific Research Applications
AG 1478 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of epidermal growth factor receptor kinase.
Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new drugs targeting epidermal growth factor receptor kinase
Mechanism of Action
AG 1478 hydrochloride exerts its effects by selectively inhibiting the epidermal growth factor receptor kinase. It binds to the adenosine triphosphate binding site of the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 1296: Another inhibitor of epidermal growth factor receptor kinase but with different selectivity and potency.
Gefitinib: A well-known epidermal growth factor receptor inhibitor used clinically for treating non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it is used in the treatment of non-small cell lung cancer and pancreatic cancer.
Uniqueness
AG 1478 hydrochloride is unique due to its high selectivity and potency for epidermal growth factor receptor kinase. It has an IC50 value of 3 nanomolar for epidermal growth factor receptor, making it one of the most potent inhibitors available. This high selectivity reduces off-target effects, making it a valuable tool in scientific research .
Biological Activity
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride is a synthetic compound belonging to the quinazoline class, notable for its biological activity primarily as an epidermal growth factor receptor (EGFR) antagonist . This article discusses its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : Approximately 333.74 g/mol
- Structural Features : The compound features a quinazoline core with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions, contributing to its unique biological properties.
This compound exhibits significant biological activities through various mechanisms:
- EGFR Antagonism : It acts as an antagonist to the epidermal growth factor receptor, inhibiting its signaling pathways that are crucial in cancer cell proliferation and survival.
- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation.
- Protein Kinase Inhibition : Preliminary studies suggest it may also act as a protein kinase inhibitor, affecting various cellular signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
EGFR Antagonism | Inhibits EGFR signaling pathways involved in tumor growth and metastasis. |
Cytochrome P450 Inhibition | Potentially alters drug metabolism through inhibition of CYP enzymes. |
Protein Kinase Inhibition | May modulate cellular signaling by inhibiting specific protein kinases. |
Case Study 1: EGFR Inhibition in Cancer Models
A study demonstrated that this compound effectively inhibited EGFR activity in various cancer cell lines. The compound's ability to reduce cell proliferation was confirmed through assays measuring cell viability and apoptosis induction in vitro .
Case Study 2: Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound revealed that its interaction with cytochrome P450 enzymes could lead to altered metabolism of co-administered drugs. This interaction highlights the importance of understanding drug-drug interactions when considering therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Similar quinazoline core | Different phenyl substitution affecting biological activity |
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Fluorine substitution | Altered lipophilicity impacting pharmacokinetics |
AG1478 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | Chloro and fluoro substitutions | Enhanced potency as an EGFR inhibitor |
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
Record name | Tyrphostin AG 1478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
Record name | Tyrphostin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-18-0, 153436-53-4 | |
Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin AG 1478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-1478 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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